

A Comprehensive Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,4-difluoro-5-nitrobenzene

Cat. No.: B1267342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **1-Bromo-2,4-difluoro-5-nitrobenzene**, a key intermediate in various chemical syntheses. It covers its chemical identity, physicochemical properties, and detailed experimental protocols. This guide is intended to serve as a critical resource for professionals in organic synthesis, materials science, and pharmaceutical development.

Chemical Identity and Synonyms

1-Bromo-2,4-difluoro-5-nitrobenzene is a halogenated aromatic compound essential for creating complex molecular structures.^[1] Its unique combination of bromine, fluorine, and nitro functional groups allows for selective reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1]

Identifier	Value
IUPAC Name	1-Bromo-2,4-difluoro-5-nitrobenzene
Synonym	5-Bromo-2,4-difluoronitrobenzene[1]
CAS Number	345-24-4[1][2]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂ [1]
Molecular Weight	237.99 g/mol [1]
PubChem CID	223078[1]
MDL Number	MFCD00129166[1]
InChI Key	OOUWURPSUSDTD-UHFFFAOYSA-N
SMILES	FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its application in various experimental settings. The fluorine atoms, in particular, contribute to enhanced thermal stability and chemical resistance in resulting products.[1]

Property	Value
Appearance	White to light yellow to light orange powder/crystal[1]
Purity	≥ 98% (GC)[1]
Melting Point	19 °C[1][2]
Boiling Point	97 °C at 5 mmHg[1]
Density	1.89 g/cm ³ [1]
Refractive Index	n _{20/D} 1.56[1]
Storage Conditions	Room Temperature[1]

Experimental Protocols

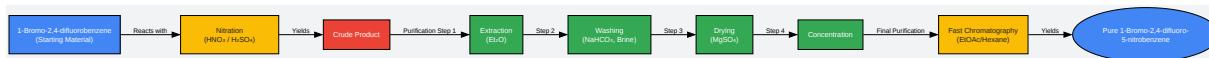
This section details the methodologies for the synthesis and purification of **1-Bromo-2,4-difluoro-5-nitrobenzene**, critical for laboratory and industrial applications.

The synthesis of **1-Bromo-2,4-difluoro-5-nitrobenzene** is typically achieved through the electrophilic nitration of 1-bromo-2,4-difluorobenzene. The nitronium ion (NO_2^+), which acts as the electrophile, is generated *in situ* from the reaction of concentrated nitric acid with concentrated sulfuric acid.^[3]

Methodology:

- Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, keeping the mixture cooled in an ice bath to manage the exothermic reaction.
- Reaction: Slowly add 1-bromo-2,4-difluorobenzene to the chilled nitrating mixture while stirring continuously. Maintain the temperature below 10 °C.
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.
- Isolation: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acids.

The crude product obtained from synthesis requires purification to achieve the high purity necessary for subsequent applications.^[2]


Methodology:

- Extraction: Dissolve the crude product in diethyl ether (Et_2O). The mixture is then extracted three times using 100 mL of ether for each extraction.^[2]
- Washing: The combined organic phases are washed sequentially with an aqueous sodium bicarbonate (NaHCO_3) solution (3 x 100 mL) and then with brine.^[2]

- Drying: Dry the washed organic phase over anhydrous magnesium sulfate ($MgSO_4$).[2]
- Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.[2]
- Fast Chromatography: Purify the crude product using fast chromatography with an eluent system of ethyl acetate/hexane (1:9 ratio) to afford the final pure 5-bromo-2,4-difluoronitrobenzene.[2]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical flow from the starting material to the final, purified product.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **1-Bromo-2,4-difluoro-5-nitrobenzene**.

Applications in Research and Development

1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile compound with significant utility in several fields:

- Synthetic Chemistry: It serves as a crucial intermediate for synthesizing a range of pharmaceuticals and agrochemicals, enabling the efficient creation of complex molecules.[1]
- Drug Discovery: Researchers utilize its reactivity in nucleophilic substitution reactions to create novel compounds with potential therapeutic applications.[1] It has been used as an intermediate for preparing N2-phenylpyrimidine-2,4-diamine compounds that show effective inhibition of EGFR mutations, relevant for cancer treatment.[2]

- Material Science: The compound is used in developing advanced materials, such as polymers and dyes, where its fluorine atoms enhance thermal stability and chemical resistance.[\[1\]](#)
- Analytical Chemistry: Its distinct structure is valuable for developing new analytical methods, including chromatography, for the separation and identification of other chemical substances.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 chemicalbook.com
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267342#synonyms-for-1-bromo-2-4-difluoro-5-nitrobenzene\]](https://www.benchchem.com/product/b1267342#synonyms-for-1-bromo-2-4-difluoro-5-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com